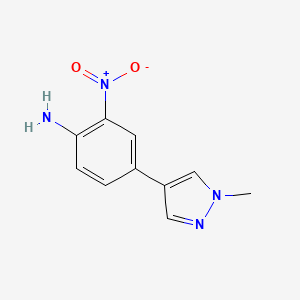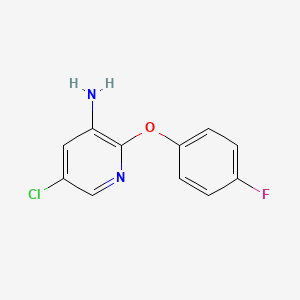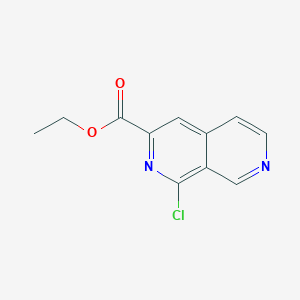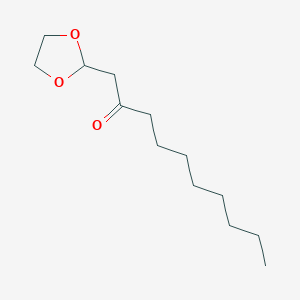
1-(1,3-二氧杂环-2-基)-癸-2-酮
描述
“1-(1,3-Dioxolan-2-yl)-decan-2-one” is a chemical compound that belongs to the class of organic compounds known as dioxolanes . Dioxolanes are a group of organic compounds containing the dioxolane ring . They are related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Molecular Structure Analysis
The molecular formula of “1-(1,3-Dioxolan-2-yl)-decan-2-one” is C6H10O3 . The molecules of the title compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .Chemical Reactions Analysis
Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .科学研究应用
-
Stereoselective Formation of Substituted 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : This research focuses on the stereoselective formation of substituted 1,3-dioxolanes .
- Method : The process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
- Results : The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .
-
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Field : Organic Synthesis
- Application : This study developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
- Method : The synthesis is based on glucose as an eco-friendly reductant .
- Results : The study successfully synthesized 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as a reductant .
-
Synthesis of Triazoles Containing 1,3-Dioxolane Rings
- Field : Bioorganic Chemistry
- Application : This research involves the synthesis of new triazoles containing 1,3-dioxolane rings .
- Method : The specific methods of synthesis are not detailed in the search results .
- Results : The synthesized compounds showed some fungicidal and plant growth regulant activities .
-
Protection of Carbonyl Compounds
- Field : Organic Chemistry
- Application : This research involves the protection of carbonyl compounds using 1,3-dioxolanes .
- Method : Acyclic and cyclic acetals of various carbonyl compounds were obtained in excellent yields in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
- Results : This method allows acetalization of an aldehyde in the presence of a ketone, unsymmetrical acetal formation, and tolerates acid-sensitive protecting groups .
-
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Field : Organic Synthesis
- Application : This study developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
- Method : The synthesis is based on glucose as an eco-friendly reductant .
- Results : The study successfully synthesized 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as a reductant .
-
Synthesis of 1,3-Dioxanes and 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : This research involves the synthesis of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol .
- Method : The process involves the use of a Brönsted or a Lewis acid catalyst .
- Results : 1,3-Diols give more stable compounds .
-
Protection of Carbonyl Compounds
- Field : Organic Chemistry
- Application : This research involves the protection of carbonyl compounds using 1,3-dioxolanes .
- Method : Acyclic and cyclic acetals of various carbonyl compounds were obtained in excellent yields in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol . This convenient, mild, chemoselective method allows acetalization of an aldehyde in the presence of ketone, unsymmetrical acetal formation, and tolerates acid-sensitive protecting groups .
- Results : This method allows acetalization of an aldehyde in the presence of ketone, unsymmetrical acetal formation, and tolerates acid-sensitive protecting groups .
-
Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide
- Field : Organic Synthesis
- Application : This study developed a simple approach to synthesizing 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide .
- Method : The synthesis is based on glucose as an eco-friendly reductant .
- Results : The study successfully synthesized 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as a reductant .
-
Synthesis of 1,3-Dioxanes and 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : This research involves the synthesis of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol .
- Method : The process involves the use of a Brönsted or a Lewis acid catalyst .
- Results : 1,3-Diols give more stable compounds .
安全和危害
未来方向
属性
IUPAC Name |
1-(1,3-dioxolan-2-yl)decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-12(14)11-13-15-9-10-16-13/h13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWDPPDXQSBBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-decan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



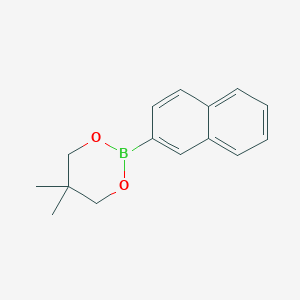
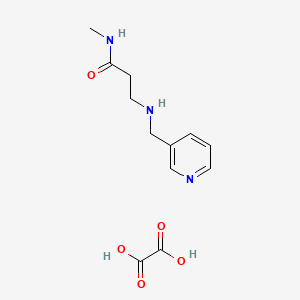
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)
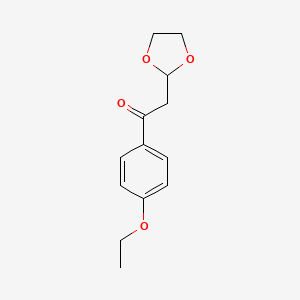
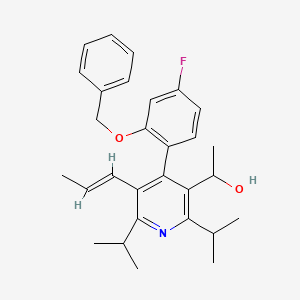
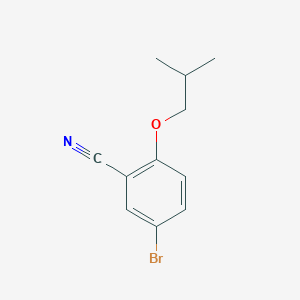
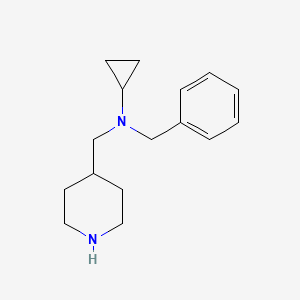
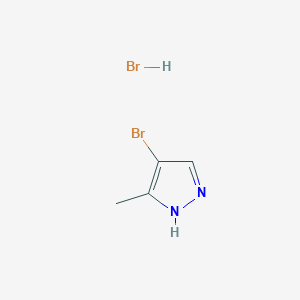
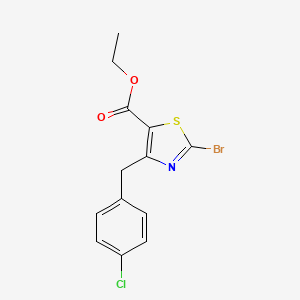
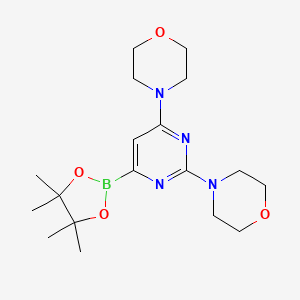
![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)
